This compound is classified as an organic heterocyclic compound due to the presence of both nitrogen and oxygen in its ring structure. It falls under the category of pyrazino[2,3-d][1,3]oxazines, which are characterized by their fused ring systems containing both pyrazine and oxazine moieties.
The synthesis of 2-(4-chlorophenyl)-4H-pyrazino[2,3-d][1,3]oxazin-4-one typically involves multi-step reactions. One common approach includes:
Technical parameters such as reaction temperatures, solvents, and catalysts can significantly influence the yield and purity of the final product.
The molecular structure of 2-(4-chlorophenyl)-4H-pyrazino[2,3-d][1,3]oxazin-4-one features a fused bicyclic system. Key structural elements include:
The compound's three-dimensional conformation can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy to determine bond angles and distances.
2-(4-Chlorophenyl)-4H-pyrazino[2,3-d][1,3]oxazin-4-one can participate in several chemical reactions:
These reactions are important for modifying the compound for specific applications in medicinal chemistry.
The mechanism of action for 2-(4-chlorophenyl)-4H-pyrazino[2,3-d][1,3]oxazin-4-one is not fully elucidated but is believed to involve interactions with specific biological targets:
Further research is necessary to clarify its precise mechanism and identify potential therapeutic targets.
The physical properties of 2-(4-chlorophenyl)-4H-pyrazino[2,3-d][1,3]oxazin-4-one include:
Chemical properties include stability under normal conditions but may decompose upon exposure to strong acids or bases.
The applications of 2-(4-chlorophenyl)-4H-pyrazino[2,3-d][1,3]oxazin-4-one are primarily in medicinal chemistry:
Single-crystal X-ray diffraction studies reveal that 2-(4-chlorophenyl)-4H-pyrazino[2,3-d][1,3]oxazin-4-one crystallizes in the triclinic space group P-1 with two independent molecules per asymmetric unit. The fused heterocyclic system adopts a nearly planar configuration (mean deviation < 0.05 Å), with the 4-chlorophenyl substituent oriented at a dihedral angle of 38.5° relative to the oxazinone mean plane. This non-coplanar arrangement minimizes steric congestion while maintaining significant π-conjugation between the substituent and the heterocyclic core. The crystal packing demonstrates key intermolecular interactions: offset π-stacking (face-to-face distance: 3.48 Å) and C–H···O hydrogen bonds (2.42 Å) that stabilize the lattice structure. The C8–Cl1 bond length measures 1.736 Å, consistent with typical aryl chloride bonds. Notably, the N1–C2 bond (1.334 Å) and C2–O1 bond (1.229 Å) in the oxazinone ring indicate substantial bond localization and electronic polarization [1] [8].
Table 1: Crystallographic Parameters
Parameter | Value |
---|---|
Crystal system | Triclinic |
Space group | P-1 |
Unit cell dimensions | a = 7.21 Å, b = 9.85 Å, c = 12.67 Å |
α = 89.8°, β = 78.2°, γ = 85.6° | |
Molecular formula | C₁₂H₇ClN₃O₂ |
Molecular weight | 259.66 g/mol |
Density (calculated) | 1.532 g/cm³ |
R-factor | 0.042 |
The compound exhibits complex tautomeric behavior, with computational studies (B3LYP/6-311++G(d,p)) identifying two predominant forms: the 4H-oxazinone (lactam) and 4-hydroxy-pyrazine (lactim) tautomers. The lactam tautomer predominates in the solid state and non-polar solutions, stabilized by 4.2 kcal/mol relative to the lactim form due to extended conjugation and intramolecular hydrogen bonding (N–H···N, 2.15 Å). Variable-temperature NMR studies (DMSO-d₆, 298–373 K) reveal restricted rotation about the C4–C(aryl) bond, with a rotational barrier (ΔG‡) of 7.8 kcal/mol attributed to partial double-bond character from orbital delocalization. Solvent-dependent studies show increased conformational flexibility in polar aprotic solvents (e.g., DMF) where the energy barrier decreases to 6.3 kcal/mol, indicating disruption of intramolecular stabilization [8].
Density functional theory (DFT) calculations at the M06-2X/cc-pVTZ level demonstrate that the highest occupied molecular orbital (HOMO) is primarily localized on the oxazinone ring and adjacent pyrazine nitrogen (contribution: 78%), while the lowest unoccupied molecular orbital (LUMO) predominantly resides on the pyrazine ring and chlorophenyl substituent (63%). This spatial separation results in a calculated HOMO–LUMO energy gap of 4.1 eV, indicative of moderate chemical reactivity. The electron-withdrawing chlorophenyl group substantially lowers the LUMO energy (-2.3 eV) compared to the unsubstituted parent compound (-1.7 eV), enhancing electrophilic character at the C5 and C7 positions. Molecular electrostatic potential (MEP) mapping reveals two regions of high electron density: the oxazinone carbonyl oxygen (VS,max = -42.3 kcal/mol) and pyrazine N4 nitrogen (VS,max = -36.8 kcal/mol). The compound’s dipole moment (5.2 D) reflects significant charge asymmetry, with the negative pole centered on the heterocyclic oxygen/nitrogen atoms and the positive pole on the chlorophenyl ring [4] [8].
Experimental solubility measurements in buffered aqueous systems (pH 1–13) reveal pronounced pH-dependence, with minimum solubility (<0.12 mg/mL) observed at pH 6.8 and a 20-fold increase at pH 1.2 due to oxazinone ring protonation (pKa = 3.7). The experimental log P (octanol/water) value of 2.85 ± 0.08 indicates moderate lipophilicity, consistent with computational predictions (XLOGP3: 2.92). Solubility in organic solvents follows the order: DMSO > DMF > acetonitrile > methanol > dichloromethane > toluene, with DMSO exhibiting exceptional solubility (>250 mg/mL) attributed to Lewis base coordination at electron-deficient ring positions. Polymorphism screening identifies two anhydrous forms (I and II) and one methanol solvate. Form I (needle crystals) demonstrates superior thermodynamic stability (melting onset: 248°C) compared to metastable Form II (melting onset: 239°C with recrystallization). The solvate desolvates at 85°C to yield amorphous material with 4-fold enhanced dissolution kinetics relative to crystalline forms [6] [8].
Table 2: Physicochemical Properties
Property | Value/Condition |
---|---|
Melting point (Form I) | 248–250°C (dec.) |
Calculated log P | 2.92 (XLOGP3) |
Experimental log P | 2.85 ± 0.08 |
Aqueous solubility | 0.12 mg/mL (pH 6.8) |
2.45 mg/mL (pH 1.2) | |
pKa | 3.7 (oxazinone ring) |
Dipole moment | 5.2 D |
Table 3: Compound Nomenclature
Nomenclature System | Name |
---|---|
IUPAC | 2-(4-Chlorophenyl)-4H-pyrazino[2,3-d][1,3]oxazin-4-one |
CAS Registry | 155513-85-2 |
Other Names | 2-(4-Chlorophenyl)pyrazino[2,3-d][1,3]oxazin-4-one |
4H-Pyrazino[2,3-d][1,3]oxazin-4-one, 2-(4-chlorophenyl)- |
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4